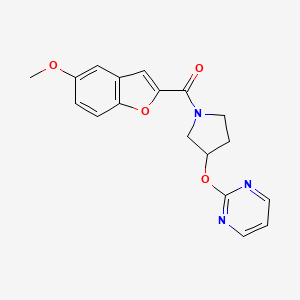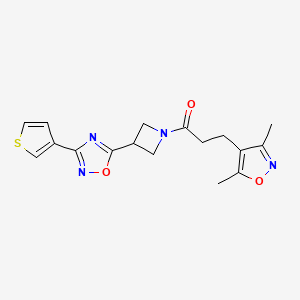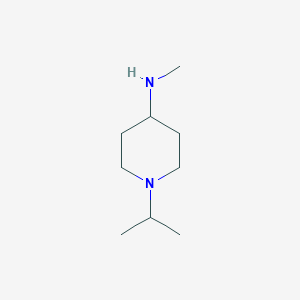
(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis process for derivatives similar to "(5-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)methanone" often involves complex reactions that yield novel compounds with potential biological activities. For example, Malik and Khan (2014) described the synthesis of novel derivatives with anticonvulsant activities through a series of chemical reactions, highlighting the intricate process of creating compounds with specific biological functions (Malik & Khan, 2014).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic methods, plays a crucial role in understanding the geometry and electronic properties of compounds. Gumus et al. (2018) demonstrated the determination of molecular structure using single-crystal X-ray diffraction and theoretical calculations, providing insights into the compound's structural features (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds involve understanding their reactivity and interaction with various chemical agents. Rashmi et al. (2014) explored the antimicrobial and antioxidant properties of benzofuran derivatives, revealing their chemical reactivity and potential as antimicrobial agents (Rashmi et al., 2014).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are essential for its characterization. Lakshminarayana et al. (2009) synthesized and characterized a compound, providing detailed insights into its crystalline structure and physical properties (Lakshminarayana et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity, stability, and functional group interactions, is crucial. Ammirati et al. (2009) reported on a compound with potent inhibitory activity, showcasing the importance of detailed chemical property analysis for potential therapeutic applications (Ammirati et al., 2009).
Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- The synthesis of pyrrolo[3,2-d]pyrimidine derivatives from corresponding precursors has been demonstrated through specific treatments, yielding high-efficiency products. Such methodologies are crucial for the development of compounds with potential biological activities (Majumdar, Das, & Jana, 1998).
- Novel antiviral agents have been developed by synthesizing benzofuran-transition metal complexes, highlighting the compound's utility in creating potent antiviral medications (Galal et al., 2010).
- Research into new pyridine derivatives has shown variable antimicrobial activities, suggesting the compound's potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Potential Therapeutic Applications
- The compound has been explored as a PET agent for imaging LRRK2 enzyme in Parkinson's disease, indicating its potential application in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
- Studies have synthesized novel derivatives aiming at sodium channel blocking and anticonvulsant activities, suggesting the compound's relevance in neurological disorder treatments (Malik & Khan, 2014).
Chemical Properties and Reactivity
- The development of low-cost emitters with large Stokes' shifts through the synthesis of specific derivatives indicates the compound's application in material science and optical applications (Volpi et al., 2017).
properties
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-23-13-3-4-15-12(9-13)10-16(25-15)17(22)21-8-5-14(11-21)24-18-19-6-2-7-20-18/h2-4,6-7,9-10,14H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUDAQBAPAPXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)
![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)

![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)
![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-phenoxybenzamide](/img/structure/B2480114.png)
![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)





![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)